molecular formula C5H10FNO2 B1329782 5-Fluoronorvaline CAS No. 367-38-4

5-Fluoronorvaline

Cat. No. B1329782
CAS RN: 367-38-4
M. Wt: 135.14 g/mol
InChI Key: LNDUKXGUOHGKNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Fluoronorvaline is a derivative of the drug 5-Fluorouracil . 5-Fluorouracil, also known as 5-FU, is a cytotoxic chemotherapy medication used to treat various types of cancer . It’s an antimetabolite that is toxic to living cells, particularly cancer or precancerous cells . It’s often used in the form of a cream for conditions like actinic keratosis, basal cell carcinoma, and skin warts .

properties

IUPAC Name

2-amino-5-fluoropentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10FNO2/c6-3-1-2-4(7)5(8)9/h4H,1-3,7H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNDUKXGUOHGKNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(=O)O)N)CF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50957934
Record name 5-Fluoronorvaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50957934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoronorvaline

CAS RN

367-38-4
Record name Norvaline, 5-fluoro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000367384
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Fluoronorvaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50957934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Fluoronorvaline
Reactant of Route 2
5-Fluoronorvaline
Reactant of Route 3
5-Fluoronorvaline
Reactant of Route 4
5-Fluoronorvaline
Reactant of Route 5
5-Fluoronorvaline
Reactant of Route 6
5-Fluoronorvaline

Citations

For This Compound
17
Citations
M Raasch - The Journal of Organic Chemistry, 1958 - ACS Publications
… 5-Fluoronorvaline is highly toxic, whereas 5fluoronorleucine is relatively nontoxic. Moreover, 5-fluoronorvaline is about 10 times as toxic on a molar basis as sodium fluoroacetate. A …
Number of citations: 15 pubs.acs.org
K Kopple, R Renick - The Journal of Organic Chemistry, 1958 - ACS Publications
… 5-Fluoronorvaline is highly toxic, whereas 5fluoronorleucine is relatively nontoxic. Moreover, 5-fluoronorvaline is about 10 times as toxic on a molar basis as sodium fluoroacetate. A …
Number of citations: 23 pubs.acs.org
G Haufe, S Kröger - Amino Acids, 1996 - Springer
… This method is very successful to obtain 5-fluoronorvaline and 6-fluoronorleucine, however, the yield of diethyl acetamido(2-fluoroethyl)malonate is only moderate (35%). On hydrolysis …
Number of citations: 38 link.springer.com
G McCasland, R Horvat, J Korntvedt… - The Journal of Organic …, 1958 - ACS Publications
By reaction of p-nitrobenzaldehyde with hippuric acid we obtained the expected azlactone (III). By base-catalyzed ethanolysis this was converted to the ethyl p-nitrocinnamate derivative …
Number of citations: 4 pubs.acs.org
A Cohen, ED Bergmann - Tetrahedron, 1966 - Elsevier
… 5-Fluoronorvaline and bfluoronorleucine,2 y-fluoroglutamic acid, SsQ fluoro- and difluoro-a-aminoisobutyric acids and a-fluoro-/?-alanine” are the only known representatives of this …
Number of citations: 23 www.sciencedirect.com
R Filler, R Saha - Future medicinal chemistry, 2009 - Future Science
This perspective explores the origins of both fluorine and medicinal chemistry a century ago and traces the early history of the intersection of these areas and the subsequent roles that …
Number of citations: 387 www.future-science.com
VP Kukhar, VA Soloshonok - Russian Chemical Reviews, 1991 - iopscience.iop.org
Data on the methods for synthesis of fluorine-substituted analogues of the natural aliphatic amino acids are systematised in the review. The increased interest in these amino acids is …
Number of citations: 13 iopscience.iop.org
LJ Hall - 1978 - elischolar.library.yale.edu
… -1 mice with asparagine-dependent L5178Y leukemia (15)• Although several mono-fluorinated amino acids such as ^-fluoroalanir.e (16), <*-fluoro-/-alanine (17)* and 5-fluoronorvaline (…
Number of citations: 2 elischolar.library.yale.edu
F Weygand, W Oettmeier - Russian Chemical Reviews, 1970 - iopscience.iop.org
… As was to be expected from the above, 5-fluoronorvaline proved to be very toxic (actually 10 times more toxic than sodium monofluoroacetate), while 6-fluoronorleucine is almost non-…
Number of citations: 20 iopscience.iop.org
S Kröger, G Haufe - Liebigs Annalen, 1997 - Wiley Online Library
(R)‐(−)‐2‐Amino‐4‐fluorobutyric acid (4c) (32% ee) and six of its homologues 9 have been synthesized by diastereoselective alkylation (54–72% yield) of (R)‐(+)‐camphor‐based …

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.